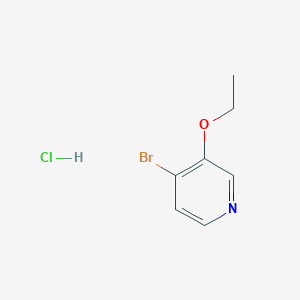

4-Bromo-3-ethoxypyridine hydrochloride

Description

Significance of Pyridine (B92270) Derivatives as Chemical Scaffolds

Pyridine and its derivatives are fundamental scaffolds in the development of new chemical entities. nih.govnih.gov The nitrogen atom in the six-membered aromatic ring imparts unique properties, such as basicity and the ability to engage in hydrogen bonding, which are crucial for molecular interactions. nih.gov These characteristics make pyridine moieties a common feature in pharmaceuticals and agrochemicals. nih.govyoutube.com

The pyridine ring system is a key component in numerous therapeutic agents due to its ability to enhance water solubility and bind to biological targets. nih.gov Furthermore, the electronic nature of the pyridine ring, which can be influenced by the presence of various substituents, makes it a versatile platform for designing molecules with specific pharmacological activities. nih.govwisdomlib.org In organic synthesis, pyridine derivatives serve as catalysts, ligands for metal-catalyzed reactions, and as versatile building blocks for the construction of more complex molecular architectures. youtube.comwisdomlib.org The stability of the pyridine ring, coupled with its propensity for functionalization, allows for the creation of a diverse array of molecules with a wide range of applications. nih.gov

Positioning of 4-Bromo-3-ethoxypyridine (B90827) Hydrochloride in Contemporary Organic Synthesis and Methodology Development

4-Bromo-3-ethoxypyridine hydrochloride is strategically positioned as a valuable intermediate in modern organic synthesis. Its structure incorporates three key features that define its reactivity and potential applications: the pyridine hydrochloride core, a bromine substituent at the 4-position, and an ethoxy group at the 3-position.

The hydrochloride salt form enhances the compound's stability and solubility in certain solvents, making it easier to handle and use in reactions. wikipedia.org The bromine atom at the 4-position is a particularly important functional group. Brominated heterocycles are versatile intermediates in a variety of organic transformations, most notably in metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Stille couplings. guidechem.comresearchgate.net These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the facile introduction of the substituted pyridine moiety into a wide range of organic molecules. guidechem.com

The ethoxy group at the 3-position influences the electronic properties of the pyridine ring, which can affect its reactivity and the regioselectivity of subsequent reactions. This substituent can also be a site for further chemical modification, adding to the compound's versatility as a building block. The combination of the bromo and ethoxy substituents on the pyridine ring provides a unique platform for the synthesis of highly functionalized and complex target molecules.

Scope and Objectives of Research on this compound

While specific research on This compound is not extensively documented in publicly available literature, the scope and objectives for its investigation can be inferred from the established chemistry of related compounds. Key research directions would likely focus on:

Exploration of Reactivity in Cross-Coupling Reactions: A primary objective would be to systematically investigate the reactivity of this compound in various palladium-catalyzed and other metal-catalyzed cross-coupling reactions. This would involve studying the efficiency of coupling with a diverse range of boronic acids, organostannanes, alkenes, and other coupling partners.

Synthesis of Novel Derivatives: Research would aim to utilize this compound as a starting material for the synthesis of novel, highly substituted pyridine derivatives. These new compounds could then be screened for potential biological activities, given the prevalence of the pyridine scaffold in medicinal chemistry.

Development of New Synthetic Methodologies: The unique substitution pattern of this compound could be leveraged to develop new synthetic methods for the construction of complex heterocyclic systems.

Chemical Compound Data

Below are data tables detailing the properties of this compound and a list of other chemical compounds mentioned in this article.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1864784-63-3 |

| Molecular Formula | C₇H₉BrClNO |

| Molecular Weight | 238.51 g/mol |

| Appearance | Solid (predicted) |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Soluble in some organic solvents |

Properties

IUPAC Name |

4-bromo-3-ethoxypyridine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO.ClH/c1-2-10-7-5-9-4-3-6(7)8;/h3-5H,2H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJGKDSXBLFOYTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CN=C1)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations and Reaction Chemistry of 4 Bromo 3 Ethoxypyridine Hydrochloride

Reactivity of the Bromine Atom

The bromine atom at the 4-position of the pyridine (B92270) ring is the focal point of the compound's reactivity. Its susceptibility to displacement and participation in catalytic cycles forms the basis for a wide array of synthetic transformations. These reactions are broadly categorized into nucleophilic aromatic substitutions, palladium-catalyzed cross-coupling reactions, and reductive dehalogenation processes.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on pyridine rings is a well-established transformation. The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, facilitates the attack of nucleophiles. In the case of 4-Bromo-3-ethoxypyridine (B90827), the bromine atom at the 4-position is susceptible to displacement by various nucleophiles.

The mechanism of SNAr reactions on pyridines involves the initial attack of a nucleophile on the carbon atom bearing the leaving group, forming a high-energy anionic intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge being delocalized onto the electronegative nitrogen atom. The subsequent departure of the bromide ion restores the aromaticity of the ring, yielding the substituted product. The rate of these reactions is influenced by the nature of the nucleophile, the solvent, and the presence of activating or deactivating groups on the pyridine ring. For instance, the reaction of 3-bromo-4-nitropyridine (B1272033) with amines has been shown to result in nucleophilic substitution, and in some cases, an unexpected nitro-group migration. clockss.org

While specific studies on 4-Bromo-3-ethoxypyridine hydrochloride are not extensively detailed in the provided search results, the general principles of SNAr on halopyridines suggest that it can react with a range of nucleophiles such as amines, alkoxides, and thiolates to yield the corresponding 4-substituted-3-ethoxypyridines. clockss.orgresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom of this compound makes it an ideal substrate for these transformations, which typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. While specific patent literature for the Suzuki-Miyaura coupling of this compound was not found, the general applicability of this reaction to aryl halides is well-documented. google.comgoogle.com The reaction typically employs a Pd(0) catalyst which undergoes oxidative addition with the aryl bromide. Subsequent transmetalation with a boronic acid or ester, followed by reductive elimination, yields the coupled product and regenerates the catalyst.

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(PPh₃)₄ / K₂CO₃ | K₂CO₃ | Toluene/Water | 100 | Not Specified |

| Pd/C | Constant pH | Organic Solvent | Not Specified | Not Specified |

The data in this table is generalized from typical Suzuki-Miyaura reaction conditions as specific data for this compound was not available in the search results.

The Stille coupling utilizes organotin reagents for the formation of carbon-carbon bonds. numberanalytics.comwikipedia.orgorganic-chemistry.orglibretexts.org The reaction is known for its tolerance of a wide variety of functional groups and proceeds under mild conditions. nrochemistry.com The general mechanism involves a palladium catalyst and follows the typical oxidative addition, transmetalation, and reductive elimination cycle. nrochemistry.com

The Kumada coupling employs Grignard reagents (organomagnesium halides) as the organometallic partner. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for forming carbon-carbon bonds but is sensitive to functional groups that react with Grignard reagents. wikipedia.org The choice of a nickel or palladium catalyst can influence the reaction's scope and efficiency. wikipedia.orgorganic-chemistry.org

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. This method is noted for its high reactivity and the ability to form a variety of carbon-carbon bonds. The synthesis of substituted 2,2'-bipyridines from 2-bromo- or 2-chloropyridines has been successfully achieved using a modified Negishi cross-coupling reaction with tetrakis(triphenylphosphine)palladium(0) as the catalyst. organic-chemistry.org

| Coupling Reaction | Organometallic Reagent | Catalyst | General Conditions |

| Stille | Organostannane (e.g., R-SnBu₃) | Pd(PPh₃)₄ | Anhydrous, inert atmosphere |

| Kumada | Grignard Reagent (e.g., R-MgBr) | NiCl₂(dppe) or PdCl₂(dppf) | Anhydrous ether solvent (THF, Et₂O) |

| Negishi | Organozinc (e.g., R-ZnCl) | Pd(PPh₃)₄ or Ni(acac)₂ | Anhydrous, inert atmosphere |

This table provides a general overview of the reaction conditions for these cross-coupling reactions, as specific examples with this compound were not found.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgnih.govacsgcipr.orglibretexts.org This reaction is of great importance in medicinal chemistry for the synthesis of arylamines. The process involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org A wide range of primary and secondary amines can be coupled with aryl halides using this method. nih.govacsgcipr.org

The Buchwald-Hartwig etherification is a related reaction for the formation of carbon-oxygen bonds, typically between an aryl halide and an alcohol or phenol. This reaction provides a valuable alternative to classical methods like the Williamson ether synthesis.

| Reaction | Nucleophile | Catalyst System | Base | Solvent |

| Amination | Primary/Secondary Amine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene |

| Etherification | Alcohol/Phenol | Pd(OAc)₂ / P(t-Bu)₃ | K₃PO₄ | Toluene |

The conditions presented are typical for Buchwald-Hartwig reactions, as specific data for this compound was not available.

Reductive Dehalogenation Processes

Reductive dehalogenation is a chemical reaction that involves the removal of a halogen atom from a molecule and its replacement with a hydrogen atom. For aryl bromides, this can be achieved through various methods, including catalytic hydrogenation. organic-chemistry.orgresearchgate.netsci-hub.seresearchwithrutgers.com Palladium on carbon (Pd/C) is a common catalyst for this transformation, often using hydrogen gas or a hydrogen donor like formic acid or sodium hypophosphite. organic-chemistry.orgsci-hub.se This reaction is useful for removing a bromine atom that may have been used as a directing or blocking group during a synthesis. The selective reduction of a bromo substituent in the presence of other functional groups is a key advantage of this method. organic-chemistry.orgresearchgate.net

While specific examples for the reductive dehalogenation of this compound were not found, the general methodologies for aryl bromides are expected to be applicable.

Transformations Involving the Ethoxy Group

The ethoxy group at the C-3 position of the pyridine ring is a key site for chemical modification, primarily through cleavage of the ether linkage or derivatization of the ethyl chain.

Ether Cleavage and Trans-etherification Reactions

The ether bond in this compound is susceptible to cleavage under strong acidic conditions, a reaction characteristic of alkyl aryl ethers. wikipedia.orgmasterorganicchemistry.comlibretexts.orglibretexts.org Treatment with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) can lead to the formation of 4-bromo-3-hydroxypyridine. biosynth.commasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, forming a good leaving group (ethanol), which is subsequently displaced by a nucleophilic halide ion in an S_N_2 or S_N_1 type mechanism, depending on the reaction conditions and the nature of the alkyl group. wikipedia.orgmasterorganicchemistry.comlibretexts.orglibretexts.org Given the primary nature of the ethyl group, an S_N_2 pathway is generally expected. masterorganicchemistry.com

While specific studies on the trans-etherification of this compound are not extensively documented, this reaction class represents a potential pathway for modifying the alkoxy substituent. Trans-etherification typically involves the exchange of the ethoxy group for another alkoxy group under catalytic conditions, often involving metal catalysts or strong acids. For instance, the substitution of a methoxy (B1213986) group in 3-methoxypyridine (B1141550) by piperidine (B6355638) has been achieved using sodium hydride with lithium iodide as an additive. libretexts.org

Table 1: General Conditions for Ether Cleavage Reactions

| Reagent | Conditions | Product | Mechanism |

| HBr or HI | Strong acid, elevated temperature | 4-Bromo-3-hydroxypyridine and Ethyl halide | S_N_2 |

| BBr₃ | Lewis acid | 4-Bromo-3-hydroxypyridine and Ethyl bromide | Lewis acid-assisted cleavage |

Derivatization of the Alkyl Chain

The ethyl chain of the ethoxy group offers a site for further functionalization, although this is less common than reactions involving the pyridine ring or ether cleavage. Potential reactions could include radical halogenation of the alkyl chain, though this would likely compete with reactions on the electron-deficient pyridine ring. More targeted approaches could involve the initial cleavage of the ether to the corresponding 4-bromo-3-hydroxypyridine, followed by re-alkylation with a functionalized alkyl halide to introduce a modified side chain.

Electrophilic and Nucleophilic Reactivity of the Pyridine Ring

The electronic properties of the pyridine ring in this compound are significantly influenced by the electronegative nitrogen atom and the bromo and ethoxy substituents. This results in a complex reactivity profile towards both electrophiles and nucleophiles.

C-H Functionalization of the Pyridine Core

Direct C-H functionalization of pyridine rings is a challenging but increasingly important area of research, aiming to avoid the pre-functionalization steps often required in classical synthesis. researchgate.netacs.org The pyridine ring is electron-deficient, which generally deactivates it towards electrophilic aromatic substitution. acs.org However, the presence of the ethoxy group, an electron-donating group, can partially mitigate this effect and influence the regioselectivity of such reactions. Conversely, the electron-withdrawing nature of the bromine atom and the pyridinium (B92312) nitrogen further deactivates the ring.

Radical-based C-H functionalization methods, such as the Minisci reaction, are often effective for electron-deficient heterocycles. nih.gov These reactions typically proceed with high regioselectivity, favoring the positions ortho and para to the nitrogen atom (C-2 and C-4). In the case of 4-bromo-3-ethoxypyridine, the C-2 and C-6 positions would be the most likely sites for radical attack. The regioselectivity can sometimes be tuned by adjusting reaction conditions such as solvent and pH. nih.gov

Another approach involves the conversion of the pyridine to a phosphonium (B103445) salt, which can then undergo substitution reactions. This method has been used for the 4-position functionalization of pyridines to form C-O, C-S, C-N, and C-C bonds. acs.org

Table 2: Potential C-H Functionalization Reactions

| Reaction Type | Reagent/Catalyst | Potential Product(s) |

| Minisci-type (Radical) | Alkyl radicals (from various precursors) | 2-Alkyl-4-bromo-3-ethoxypyridine |

| Palladium-catalyzed cross-coupling | Aryl/Alkenyl boronic acids | Functionalized pyridine derivatives |

Reactions of the Pyridinium Cation

The hydrochloride salt of 4-bromo-3-ethoxypyridine exists as a pyridinium cation. The positive charge on the nitrogen atom significantly enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack. Nucleophilic aromatic substitution (S_N_Ar) is a key reaction pathway for pyridinium salts.

In the case of this compound, the bromine atom at the C-4 position is a potential leaving group for nucleophilic substitution. Nucleophiles can attack the electron-deficient ring, particularly at the C-2, C-4, and C-6 positions. The attack at C-4 would lead to the displacement of the bromide ion. The reactivity of halopyridines in S_N_Ar reactions can be enhanced by protonation of the ring nitrogen. nih.gov For example, 4-halopyridines can act as selective covalent modifiers for proteins through a mechanism that is catalyzed by protonation. nih.gov

The reaction of 3-bromo-4-ethoxypyridine (B1611126) with lithium piperidide in piperidine has been shown to result in the substitution of both the bromo and ethoxy groups, with the formation of 2,4-dipiperidinopyridine as a side product, suggesting the involvement of a pyridyne intermediate. researchgate.net While this is a related isomer, it highlights the potential for complex reactivity patterns.

Table 3: Potential Nucleophilic Substitution Reactions

| Nucleophile | Potential Product |

| Amines | 4-Amino-3-ethoxypyridine derivatives |

| Alkoxides | 4-Alkoxy-3-ethoxypyridine derivatives |

| Thiolates | 4-Thioether-3-ethoxypyridine derivatives |

Spectroscopic Characterization and Structural Elucidation of 4 Bromo 3 Ethoxypyridine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of a compound by probing the magnetic properties of atomic nuclei. For 4-Bromo-3-ethoxypyridine (B90827) hydrochloride, a combination of one-dimensional and two-dimensional NMR experiments is employed to ascertain the precise arrangement of atoms.

Proton (¹H) NMR for Chemical Environment Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the chemical environment of hydrogen atoms within a molecule. In the case of 4-Bromo-3-ethoxypyridine hydrochloride, the ¹H NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the ethoxy group. The presence of the hydrochloride salt would lead to a downfield shift of the pyridine proton signals due to the protonation of the nitrogen atom, which deshields the adjacent protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 (Pyridine) | 8.5 - 8.7 | d | ~5-6 |

| H-6 (Pyridine) | 8.3 - 8.5 | d | ~5-6 |

| H-5 (Pyridine) | 7.5 - 7.7 | t | ~5-6 |

| -OCH₂CH₃ (Methylene) | 4.2 - 4.4 | q | ~7 |

| -OCH₂CH₃ (Methyl) | 1.4 - 1.6 | t | ~7 |

Note: Predicted values are based on the analysis of similar substituted pyridines. Actual experimental values may vary.

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy is employed to map the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the pyridine ring are particularly informative, reflecting the electronic effects of the bromo and ethoxy substituents.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Pyridine) | 148 - 152 |

| C-3 (Pyridine) | 155 - 159 |

| C-4 (Pyridine) | 110 - 114 |

| C-5 (Pyridine) | 125 - 129 |

| C-6 (Pyridine) | 145 - 149 |

| -OCH₂CH₃ (Methylene) | 65 - 69 |

| -OCH₂CH₃ (Methyl) | 14 - 16 |

Note: Predicted values are based on the analysis of similar substituted pyridines. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments

To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons on the pyridine ring (H-5 and H-6) and between the methylene (B1212753) and methyl protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would link the proton signals of the pyridine ring and the ethoxy group to their corresponding carbon signals, confirming the assignments made from the 1D spectra.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

Molecular Ion Detection and Fragmentation Pattern Analysis

In the mass spectrum of 4-Bromo-3-ethoxypyridine (the free base), the molecular ion peak ([M]⁺) would be expected to appear as a doublet with a characteristic 1:1 intensity ratio. This is due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal abundance. The hydrochloride salt itself is typically not observed directly in the mass spectrum under standard electron ionization (EI) conditions, as the HCl is readily lost.

The expected m/z values for the molecular ion of the free base are:

m/z ≈ 201 (for the molecule containing ⁷⁹Br)

m/z ≈ 203 (for the molecule containing ⁸¹Br)

Common fragmentation pathways would likely involve the loss of the ethoxy group or the bromine atom.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This allows for the determination of the elemental formula of the compound with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. For 4-Bromo-3-ethoxypyridine, the exact mass would be calculated based on the most abundant isotopes of carbon, hydrogen, bromine, nitrogen, and oxygen.

| Ion | Calculated Exact Mass |

| [C₇H₈⁷⁹BrNO]⁺ | 200.9789 |

| [C₇H₈⁸¹BrNO]⁺ | 202.9769 |

Note: These values are for the free base of the compound.

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful non-destructive technique used to probe the molecular vibrations of a compound. By analyzing the interaction of light with the molecule, one can identify the functional groups present and gain insights into the molecular structure.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups and vibrational modes.

For this compound, the IR spectrum is expected to exhibit a series of characteristic bands. The protonation of the pyridine nitrogen to form the pyridinium (B92312) ion will significantly influence the spectrum. Key expected vibrational modes include:

N-H Stretching: A broad and strong absorption is anticipated in the region of 2500-3300 cm⁻¹, characteristic of the N⁺-H stretching vibration in pyridinium salts. This broadening is often due to hydrogen bonding interactions.

C-H Stretching: Aromatic C-H stretching vibrations of the pyridine ring are expected to appear in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretching from the ethoxy group will likely be observed between 2850 and 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the aromatic pyridine ring are expected to produce a set of sharp bands in the 1400-1650 cm⁻¹ range. The positions of these bands are sensitive to the nature and position of the substituents.

C-O Stretching: The C-O stretching vibration of the ethoxy group is expected to give a strong absorption band, typically in the 1200-1260 cm⁻¹ region for aryl alkyl ethers.

C-Br Stretching: The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Ring Vibrations: The pyridine ring itself has a number of characteristic in-plane and out-of-plane bending vibrations that appear throughout the fingerprint region (below 1500 cm⁻¹).

A hypothetical table of the principal IR absorption bands for this compound is presented below for illustrative purposes.

| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |

| N⁺-H Stretch | 2500-3300 | Strong, Broad |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2850-3000 | Medium |

| C=C/C=N Ring Stretch | 1400-1650 | Medium to Strong |

| C-O Stretch | 1200-1260 | Strong |

| C-Br Stretch | 500-600 | Medium |

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR spectroscopy. It measures the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often more sensitive to non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the following features would be anticipated:

Ring Breathing Mode: The symmetric "ring breathing" vibration of the pyridine ring, which involves the expansion and contraction of the ring, is expected to produce a strong and sharp band, typically around 1000 cm⁻¹. This mode is often weak or absent in the IR spectrum.

C-Br Stretching: The C-Br stretching vibration is also expected to be Raman active.

Symmetric Vibrations: Other symmetric vibrations of the substituted pyridine ring will be prominent in the Raman spectrum.

A hypothetical table of key Raman shifts for this compound is provided below.

| Vibrational Mode | **Expected Raman Shift (cm⁻¹) ** | Intensity |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Ring Breathing Mode | ~1000 | Strong |

| C-C Ring Stretch | 1300-1600 | Medium to Strong |

| C-Br Stretch | 500-600 | Strong |

X-ray Crystallography for Solid-State Molecular Geometry

By diffracting X-rays off a single crystal of this compound, it would be possible to determine its absolute structure. The analysis would yield the precise coordinates of each atom in the unit cell, allowing for the calculation of detailed geometric parameters.

Based on studies of similar substituted pyridine hydrochlorides, it is likely that this compound would crystallize in a common space group such as P2₁/c (monoclinic) or P-1 (triclinic). The resulting structural data would provide invaluable information on:

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C-N, C-Br, C-O) and bond angles within the molecule.

Conformation: The dihedral angles defining the orientation of the ethoxy group relative to the pyridine ring.

Planarity: The degree of planarity of the pyridine ring.

A hypothetical data table summarizing potential crystallographic data is shown below.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 105 |

| Volume (ų) | 1005 |

| Z | 4 |

The crystal structure would also reveal how the molecules of this compound are arranged in the solid state. The analysis of crystal packing is crucial for understanding the intermolecular forces that govern the crystal's stability.

In the crystal lattice of this compound, several types of intermolecular interactions are expected to play a significant role:

Hydrogen Bonding: The most prominent interaction would likely be the hydrogen bond between the pyridinium N⁺-H group and the chloride anion (Cl⁻). This interaction is a key feature in the crystal structures of many pyridine hydrochlorides. nih.gov

Halogen Bonding: The bromine atom on the pyridine ring could participate in halogen bonding interactions with other electronegative atoms in neighboring molecules.

π-π Stacking: The aromatic pyridine rings may engage in π-π stacking interactions, where the rings are arranged in a parallel or offset fashion.

Understanding these interactions provides insight into the physical properties of the compound, such as its melting point and solubility. The study of intermolecular interactions in similar crystal structures, such as those of other substituted pyridine hydrochlorides, provides a strong basis for predicting the packing arrangement in this compound. nih.gov

Theoretical and Computational Chemistry Studies on 4 Bromo 3 Ethoxypyridine Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and stability of molecules. rsc.org For substituted pyridines, these calculations can determine optimized geometries, vibrational frequencies, and various thermodynamic properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems based on the electron density. scribd.com It offers a balance between accuracy and computational cost, making it suitable for a wide range of molecular systems. core.ac.uk DFT, particularly with hybrid functionals like B3LYP, is effective for optimizing molecular geometries and predicting ground state properties. researchgate.net

In studies of similar molecules, such as 3-bromo- (B131339) and 3-ethoxypyridine (B173621) derivatives, DFT has been used to determine key structural and electronic parameters. For instance, research on 4-bromo-2,3,5,6-tetrafluoropyridine (B1197552) using the B3LYP method provided detailed insights into its geometry and vibrational wavenumbers, which showed good agreement with experimental data. nih.gov Similarly, a study on 3-Ethoxy-4-hydroxybenzaldehyde employed DFT to calculate geometric parameters and vibrational frequencies. researchgate.net These studies indicate that DFT calculations on 4-Bromo-3-ethoxypyridine (B90827) hydrochloride would likely yield reliable predictions for bond lengths, bond angles, and dihedral angles in its ground state.

Table 1: Representative Ground State Properties Calculated for Analogous Compounds using DFT This table presents data from similar compounds to illustrate the type of information obtainable through DFT calculations.

| Property | Compound | Method | Value |

|---|---|---|---|

| Total Energy | 3-Bromopyridine | B3LYP/6-311++G(d,p) | Varies with solvent researchgate.net |

| Dipole Moment | 3-Bromopyridine | B3LYP/6-311++G(d,p) | Varies with solvent researchgate.net |

Ab initio and semi-empirical methods are alternative approaches to studying electronic structure. Ab initio methods, such as Hartree-Fock (HF), derive results directly from first principles without experimental parameters, offering high accuracy for smaller systems but at a significant computational cost. wikipedia.orglibretexts.org

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them much faster and suitable for larger molecules. core.ac.ukresearchgate.net While less accurate than ab initio or DFT methods, they can still provide valuable qualitative insights into electronic properties. libretexts.org A comparative study on 3-bromo-2-hydroxypyridine (B31989) utilized both DFT and HF methods to investigate its molecular structure, demonstrating the utility of applying different levels of theory. mdpi.com The choice of method often depends on the desired balance between accuracy and the computational resources available. core.ac.uk

Molecular Orbital Analysis

Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules. Analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's chemical reactivity and electronic transitions. nih.govresearchgate.net

The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity and lower stability. mdpi.comnih.gov

For substituted pyridines, the distribution of HOMO and LUMO orbitals is heavily influenced by the nature and position of the substituents. In a study of 3-bromo-2-hydroxypyridine, the HOMO was found to have a delocalized π character across the carbon atoms of the pyridine (B92270) ring, while the LUMO orbitals were of the π* type. mdpi.com The calculated HOMO and LUMO energies for this molecule indicate the potential for charge transfer within the molecule. nih.govmdpi.com It is expected that for 4-Bromo-3-ethoxypyridine, the HOMO would be localized around the electron-rich pyridine ring and the ethoxy group, while the LUMO would also be distributed across the aromatic system.

Table 2: Calculated HOMO-LUMO Energies and Gap for a Structurally Similar Compound Data for 3-bromo-2-hydroxypyridine monomer in the gas phase, illustrating typical values from computational analysis. mdpi.com

| Parameter | Method | Energy (eV) |

|---|---|---|

| HOMO Energy | DFT/B3LYP | -6.880 |

| LUMO Energy | DFT/B3LYP | -1.475 |

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, uses the properties of HOMO and LUMO to predict the outcomes of chemical reactions. wikipedia.orgimperial.ac.uk The theory posits that the most significant interactions occur between the HOMO of one reactant and the LUMO of another. numberanalytics.com This interaction governs the regioselectivity and stereoselectivity of many reactions, including cycloadditions and electrophilic/nucleophilic substitutions. wikipedia.org

By analyzing the HOMO-LUMO gap and the spatial distribution of these orbitals for 4-Bromo-3-ethoxypyridine hydrochloride, one could predict its reactivity towards various reagents. A smaller energy gap would imply greater reactivity. nih.gov The locations of high orbital density for the HOMO and LUMO would indicate the likely sites for electrophilic and nucleophilic attack, respectively. This analysis is crucial for understanding its role as an intermediate in pharmaceutical and agrochemical synthesis. chemimpex.com

Prediction of Spectroscopic Parameters

Computational methods are extensively used to predict spectroscopic data, which can then be compared with experimental results to confirm molecular structures. DFT calculations, in particular, are adept at predicting vibrational (FT-IR and Raman) and electronic (UV-Vis) spectra.

For related compounds like 3-chloro-2,4,5,6-tetrafluoropyridine (B156645) and 4-bromo-2,3,5,6-tetrafluoropyridine, DFT calculations have successfully reproduced experimental FT-IR and FT-Raman spectra with high accuracy after applying appropriate scaling factors. nih.gov Similar studies on other substituted aromatics have used the Gauge-Independent Atomic Orbital (GIAO) method to calculate ¹H and ¹³C NMR chemical shifts, which show good correlation with experimental values. researchgate.netwu.ac.th

For this compound, it is anticipated that DFT calculations could provide a reliable prediction of its key vibrational modes, such as C-Br stretching, C-O-C ether stretches, and pyridine ring vibrations. Furthermore, Time-Dependent DFT (TD-DFT) could be used to predict its electronic absorption wavelengths (λmax) in various solvents, offering insight into its electronic transitions. mdpi.com

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Bromopyridine |

| 3-Ethoxy-4-hydroxybenzaldehyde |

| 3-bromo-2-hydroxypyridine |

| 4-bromo-2,3,5,6-tetrafluoropyridine |

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule with a high degree of accuracy. researchgate.net The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

For this compound, the protonation of the pyridine nitrogen significantly influences the electron distribution within the aromatic ring, leading to downfield shifts of the ring protons compared to the free base. The electron-withdrawing nature of the bromine atom at the 4-position and the electron-donating ethoxy group at the 3-position further modulate the chemical shifts.

A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level of theory), is presented below. It's important to note that these are illustrative values and can vary based on the specific computational method and solvent model used.

Table 1: Predicted NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H2 | 8.5 - 8.8 | - |

| H5 | 7.8 - 8.1 | - |

| H6 | 8.9 - 9.2 | - |

| O-CH₂ | 4.2 - 4.5 | 65 - 68 |

| CH₃ | 1.4 - 1.6 | 14 - 16 |

| C2 | - | 145 - 148 |

| C3 | - | 150 - 153 |

| C4 | - | 110 - 113 |

| C5 | - | 130 - 133 |

| C6 | - | 148 - 151 |

Note: These are hypothetical values for illustrative purposes.

Simulated Vibrational Spectra (IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Computational methods can simulate these spectra by calculating the harmonic vibrational frequencies and their corresponding intensities. wisc.edunih.gov These simulations are invaluable for assigning experimental spectral bands to specific molecular motions. nih.gov

For this compound, the simulated IR and Raman spectra would be characterized by several key vibrational modes:

Pyridine ring stretching vibrations: These typically appear in the 1600-1400 cm⁻¹ region.

C-H stretching vibrations: Aromatic C-H stretches are found around 3100-3000 cm⁻¹, while aliphatic C-H stretches of the ethoxy group appear in the 3000-2850 cm⁻¹ range.

C-O stretching vibrations: The C-O stretch of the ethoxy group is expected in the 1260-1000 cm⁻¹ region.

C-Br stretching vibration: This vibration typically occurs at lower frequencies, in the 600-500 cm⁻¹ range.

N-H stretching vibration: The stretching of the N-H bond in the pyridinium (B92312) cation gives rise to a broad band in the 3300-2500 cm⁻¹ region in the IR spectrum.

Table 2: Illustrative Predicted Vibrational Frequencies (cm⁻¹) for Key Modes of this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch | 3250 |

| Aromatic C-H Stretch | 3080 |

| Aliphatic C-H Stretch | 2980 |

| Pyridine Ring Stretch | 1610 |

| Pyridine Ring Stretch | 1550 |

| C-O Stretch | 1245 |

| C-Br Stretch | 580 |

Note: These are hypothetical values for illustrative purposes.

Analysis of Reactivity Descriptors

Reactivity descriptors derived from conceptual DFT provide a quantitative measure of a molecule's reactivity. These descriptors help in understanding how a molecule will interact with other chemical species.

Electrophilicity, Hardness, and Softness Indices

Electrophilicity (ω): This index measures the ability of a molecule to accept electrons. A higher electrophilicity index indicates a better electrophile. For this compound, the protonated nitrogen and the electron-withdrawing bromine atom increase its electrophilic character.

Chemical Hardness (η): Hardness is a measure of the resistance of a molecule to a change in its electron distribution. It is related to the HOMO-LUMO gap. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Softness (S): Softness is the reciprocal of hardness and indicates the ease with which the electron cloud can be polarized.

These parameters are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Electrostatic Potential Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map displays regions of positive and negative electrostatic potential.

For this compound, the MEP surface would show:

Positive potential (blue regions): Concentrated around the pyridinium proton (N-H) and the hydrogen atoms of the ethoxy group, indicating sites susceptible to nucleophilic attack.

Negative potential (red regions): Located around the bromine atom and the oxygen atom of the ethoxy group, indicating sites for potential electrophilic attack. The presence of a positive region, or σ-hole, on the outermost portion of the bromine atom along the C-Br bond axis is also possible, which can lead to halogen bonding. mdpi.com

Dipole Moments and Polarizability

Polarizability (α): Polarizability describes the ability of the electron cloud of a molecule to be distorted by an external electric field. The polarizability of this compound would be influenced by the presence of the relatively large and polarizable bromine atom.

Table 3: Hypothetical Calculated Reactivity Descriptors for this compound

| Descriptor | Hypothetical Value |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Chemical Hardness (η) | 3.15 eV |

| Chemical Softness (S) | 0.317 eV⁻¹ |

| Electrophilicity Index (ω) | 2.8 eV |

| Dipole Moment (μ) | 5.5 D |

Note: These are hypothetical values for illustrative purposes and are highly dependent on the computational method.

Conformational Analysis and Intramolecular Interactions

Intramolecular interactions, such as hydrogen bonds or steric clashes, play a crucial role in determining the preferred conformation. nih.gov In this compound, potential intramolecular interactions could involve the ethoxy group and the adjacent substituents on the pyridine ring. While strong intramolecular hydrogen bonds are unlikely in this specific structure, weaker C-H···O or C-H···Br interactions might be present and contribute to conformational stability. The protonation of the pyridine nitrogen will also influence the geometry and electronic structure of the ring, affecting the conformational preferences of the ethoxy substituent.

Solvent Effects on Electronic Structure and Reactivity using Continuum Solvation Models (e.g., PCM)

The surrounding solvent environment can significantly influence the electronic structure and, consequently, the reactivity of a solute molecule. For this compound, computational chemistry provides powerful tools to probe these interactions. Continuum solvation models, particularly the Polarizable Continuum Model (PCM), are a computationally efficient method for simulating the effects of a solvent. wikipedia.org In this approach, the solvent is not represented by individual molecules but as a continuous medium with a specific dielectric constant (ε). The solute molecule is placed within a cavity in this continuum, and the electronic interactions between the solute and the polarizable medium are calculated. uni-muenchen.deyoutube.com

The total free energy of solvation in the PCM framework is typically calculated as a sum of several components:

G_es : The electrostatic contribution, which arises from the mutual polarization of the solute's electron density and the solvent continuum. uni-muenchen.de

G_dr : The dispersion-repulsion contribution, accounting for the van der Waals interactions between the solute and the solvent. uni-muenchen.de

G_cav : The cavitation energy, which is the energy required to create the solute-sized cavity within the solvent continuum. uni-muenchen.de

Different variations of the PCM, such as the Integral Equation Formalism (IEF-PCM) or the Conductor-like PCM (C-PCM), offer refined methods for calculating these interactions. wikipedia.orgohio-state.edu These models are widely available in quantum chemical software packages and can be used in conjunction with methods like Density Functional Theory (DFT) to study solvated systems. wikipedia.org

Influence on Electronic Structure

The electronic properties of this compound are expected to be sensitive to the polarity of the solvent. The presence of the electronegative nitrogen atom, the bromine atom, and the oxygen atom in the ethoxy group results in a significant molecular dipole moment. When the molecule is in a polar solvent, the solvent's dielectric medium will create a reaction field that interacts with and stabilizes the solute's dipole.

This stabilization generally leads to several key changes in the electronic structure:

Increased Dipole Moment : The solvent's reaction field enhances the polarization of the solute's electron density, typically leading to an increase in the magnitude of the molecular dipole moment.

Stabilization of Molecular Orbitals : The energies of the frontier molecular orbitals (HOMO and LUMO) are altered. In polar solvents, orbitals with significant charge separation are generally stabilized (lowered in energy).

Shifts in Spectroscopic Properties : The changes in orbital energies directly impact the electronic transition energies, which can be observed as solvatochromic shifts (changes in absorption wavelength) in the molecule's UV-Vis spectrum. Studies on other substituted pyridines have shown that n→π* and π→π* transitions are sensitive to the solvent environment. researchgate.net

To illustrate the expected solvent effects on the electronic properties of this compound, the following hypothetical data table, based on general principles of PCM calculations, is presented. The calculations would typically be performed at a DFT level of theory (e.g., B3LYP/6-31G*) with the IEF-PCM model.

Table 1: Hypothetical Solvent Effects on the Electronic Properties of this compound This table is for illustrative purposes and is based on general principles of computational chemistry, as specific experimental or computational data for this compound is not publicly available.

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|---|

| Gas Phase | 1.0 | 3.50 | -6.80 | -1.20 | 5.60 |

| Toluene | 2.4 | 4.15 | -6.85 | -1.28 | 5.57 |

| Acetone | 20.7 | 4.98 | -6.95 | -1.45 | 5.50 |

| Methanol | 32.7 | 5.25 | -7.02 | -1.51 | 5.51 |

As indicated in the illustrative table, moving from the gas phase to solvents of increasing polarity is expected to increase the dipole moment and lower the energies of both the HOMO and LUMO. The HOMO-LUMO gap, a key indicator of chemical reactivity and kinetic stability, would also be modulated by the solvent.

Influence on Reactivity

The reactivity of the this compound molecule is intrinsically linked to its electronic structure, which is in turn influenced by the solvent. Continuum models can be used to study reaction pathways and transition states to understand how a solvent can alter reaction rates and mechanisms.

Electrophilic Aromatic Substitution : Pyridine itself is generally unreactive towards electrophilic aromatic substitution due to the deactivating effect of the nitrogen atom. imperial.ac.uk For substituted pyridines, the reaction's feasibility can be further influenced by the solvent. In strongly acidic media, the pyridine nitrogen is protonated, creating a pyridinium cation that is even more strongly deactivated. rsc.org A polar solvent can stabilize this charged species, potentially affecting the activation barriers for any subsequent electrophilic attack on the ring.

Nucleophilic Substitution : The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen. imperial.ac.uk The presence of the electron-withdrawing bromine atom further enhances this susceptibility. A polar solvent can influence the energetics of a nucleophilic substitution reaction in several ways. It can stabilize charged nucleophiles and charged intermediates or transition states, thereby lowering the activation energy and accelerating the reaction rate.

The following table provides a hypothetical example of how a solvent might affect the calculated activation energy for a representative nucleophilic aromatic substitution reaction on this compound.

Table 2: Hypothetical Solvent Effects on the Activation Energy of a Nucleophilic Substitution Reaction This table is for illustrative purposes and is based on general principles of computational chemistry, as specific experimental or computational data for this compound is not publicly available.

| Solvent | Dielectric Constant (ε) | Relative Free Energy of Reactants (kcal/mol) | Relative Free Energy of Transition State (kcal/mol) | Activation Energy (ΔG‡) (kcal/mol) |

|---|---|---|---|---|

| Gas Phase | 1.0 | 0.0 | 35.2 | 35.2 |

| Toluene | 2.4 | -2.1 | 31.5 | 33.6 |

| Acetone | 20.7 | -5.8 | 25.4 | 31.2 |

The illustrative data suggests that solvents with higher dielectric constants would preferentially stabilize the likely charged or highly polar transition state of a nucleophilic substitution reaction more than the reactants. This differential stabilization would lead to a lower activation energy (ΔG‡) and, consequently, a faster reaction rate in more polar solvents.

Applications of 4 Bromo 3 Ethoxypyridine Hydrochloride As a Synthon in Complex Organic Synthesis

Building Block for Diverse Pyridine-Containing Heterocycles

The versatility of the pyridine (B92270) scaffold makes it a common feature in a wide array of heterocyclic compounds. The presence of a bromine atom and an ethoxy group on the pyridine ring of 4-bromo-3-ethoxypyridine (B90827) hydrochloride suggests its potential as a precursor for more complex molecules through various cross-coupling and substitution reactions. However, specific examples of its application in the synthesis of the following classes of compounds are not documented in the reviewed literature.

Synthesis of Fused Polycyclic Aromatic Nitrogen Heterocycles

The construction of fused polycyclic aromatic nitrogen heterocycles often involves intramolecular cyclization reactions or multi-step syntheses where substituted pyridines can serve as key intermediates. While methods for synthesizing such fused systems are abundant, there are no specific reports detailing the use of 4-bromo-3-ethoxypyridine hydrochloride as a starting material for these complex structures. The reactivity of the bromo- and ethoxy- substituents could theoretically be exploited for annulation reactions, but established methodologies are not available.

Construction of Advanced Imidazole (B134444) and Pyrimidine (B1678525) Derivatives

The synthesis of imidazole and pyrimidine derivatives is a cornerstone of medicinal chemistry. These syntheses often rely on the condensation of various precursors. Although substituted pyridines can be incorporated into these structures, a direct synthetic pathway starting from This compound to form advanced imidazole or pyrimidine derivatives is not described in the scientific literature.

Preparation of Substituted Pyrazoles and other Nitrogen Heterocycles

Pyrazoles and other nitrogen-containing heterocycles are typically synthesized through the reaction of hydrazines with 1,3-dicarbonyl compounds or other suitable precursors. The role of This compound as a direct synthon in the formation of the pyrazole (B372694) ring or other nitrogen heterocycles has not been established in published research.

Precursor for Functional Materials

Functional materials with tailored electronic and structural properties often incorporate heterocyclic moieties. The pyridine unit, in particular, is of interest for its coordination properties and electronic characteristics.

Synthesis of Novel Organic Frameworks

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are porous materials constructed from organic linkers and metal nodes or through covalent bonds. Pyridine-containing linkers are commonly used due to the coordinating ability of the nitrogen atom. While it is conceivable that derivatives of 4-bromo-3-ethoxypyridine could be functionalized to act as linkers, there are no existing studies that demonstrate its use in the synthesis of novel organic frameworks.

Role in the Development of Ligands for Catalysis

The development of new ligands is crucial for advancing the field of catalysis. Pyridine-based ligands are ubiquitous in coordination chemistry and catalysis. The substituents on the pyridine ring can be modified to fine-tune the steric and electronic properties of the resulting metal complexes. Despite the potential for This compound to be a precursor for novel ligands, there is no specific information available on its application in this area.

Integration into Polymer and Coating Precursors

The unique trifunctional nature of this compound—comprising a reactive bromo group, a nucleophilic pyridine ring, and a property-modifying ethoxy group—makes it a highly valuable monomer for the synthesis of advanced polymers and functional coatings. The C-Br bond serves as a critical handle for forming the polymer backbone through various transition-metal-catalyzed cross-coupling reactions. Methodologies such as Suzuki polycondensation, Stille coupling, and Heck reactions can leverage the bromo position to create conjugated polymers where the ethoxy-substituted pyridine ring is a repeating unit. These resulting poly(heteroarylene)s are of interest for their potential electronic, optical, and thermal properties.

The pyridine nitrogen atom introduces a site for further functionalization. It can act as a ligand to coordinate with metal ions, leading to the formation of metallopolymers with catalytic or magnetic properties. Furthermore, the nitrogen can be alkylated to form pyridinium (B92312) salts, creating ionomers or polyelectrolytes. These charged polymers have applications in membranes, sensors, and as dispersants. The ethoxy group, meanwhile, enhances the solubility of the monomer and the resulting polymer in organic solvents, improving processability. It also influences the polymer's physical characteristics, such as its glass transition temperature and hydrophobicity.

In the realm of coatings, polymers derived from this synthon can be designed to have specific functionalities. For instance, the incorporation of alkoxy-functional silane (B1218182) groups through further modification can enhance the water resistance and adhesion of intumescent coatings. google.comepo.org The pyridine moiety itself can improve the adhesion of coatings to metal substrates through coordinate bonding. By clicking azide-containing polymers onto an alkyne-functionalized surface, robust antifouling coatings for biomaterial applications can be fabricated. mdpi.com

Table 1: Potential Polymerization Reactions Using 4-Bromo-3-ethoxypyridine

| Reaction Type | Co-monomer/Reagent | Catalyst System (Example) | Resulting Polymer Feature | Potential Application |

| Suzuki Polycondensation | Pyridine-diboronic acid | Pd(PPh₃)₄ / Base | Conjugated poly(bipyridine) backbone | Organic electronics, sensors |

| Heck Polycondensation | Divinylbenzene | Pd(OAc)₂ / Ligand | Pyridyl-vinylene linkages | Emissive polymers, conductive materials |

| Sonogashira Polycondensation | Diethynyl-arene | PdCl₂(PPh₃)₂ / CuI | Rigid-rod conjugated polymers | High-performance materials, nonlinear optics |

| N-Alkylation Post-Polymerization | Alkyl Halide (e.g., CH₃I) | - | Quaternized pyridinium units | Ionomers, antimicrobial surfaces |

Exploration in New Synthetic Methodologies

The structure of this compound is well-suited for exploration in developing new and efficient synthetic methods that build molecular complexity rapidly.

Substrate for Cascade and Multicomponent Reactions

Cascade reactions, which involve multiple bond-forming events in a single pot without isolating intermediates, represent a highly efficient synthetic strategy. nih.gov 4-Bromo-3-ethoxypyridine is an ideal substrate for such processes due to its distinct reactive sites. A plausible cascade sequence could begin with a palladium-catalyzed cross-coupling reaction at the C4-bromo position, followed by an intramolecular cyclization or rearrangement triggered by a different catalyst or reagent that engages the pyridine nitrogen or the ethoxy group. For example, a visible-light-mediated radical addition/spirocyclization/migration cascade has been demonstrated for generating coumarins from alkynoates, showcasing the potential for complex transformations involving halogenated precursors. rsc.org

In multicomponent reactions (MCRs), three or more starting materials combine in a single operation to form a product that contains portions of all reactants. The pyridine scaffold is a common participant in MCRs, such as the Chichibabin pyridine synthesis. tandfonline.comwikipedia.org this compound could serve as the pyridine component in novel MCRs, where the bromo and ethoxy substituents provide additional points for diversity and post-reaction modification.

Table 2: Hypothetical Cascade Reaction Sequence

| Step | Reaction | Reagents/Catalyst | Role of 4-Bromo-3-ethoxypyridine Core |

| 1 | Suzuki Coupling | Arylboronic Acid, Pd(PPh₃)₄, Base | The C-Br bond at the C4 position acts as the electrophilic site for C-C bond formation. |

| 2 | Intramolecular C-H Amination | Copper Catalyst, Ligand | The pyridine nitrogen acts as a nucleophile, attacking an ortho C-H bond on the newly introduced aryl group. |

| 3 | Aromatization | Oxidant | The dihydropyridinium intermediate is oxidized to form a fused polycyclic aromatic system. |

Application in Photoredox and Transition Metal Catalysis

The carbon-bromine bond in this compound makes it a prime substrate for two of the most powerful modern synthetic toolkits: transition metal catalysis and photoredox catalysis.

Transition Metal Catalysis: This compound is an excellent coupling partner in a wide array of palladium-catalyzed cross-coupling reactions. researchgate.net These reactions are fundamental to modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the synthesis of bi-aryl compounds. mdpi.comnih.gov

Heck Coupling: Reaction with alkenes to form substituted pyridyl-alkenes.

Sonogashira Coupling: Reaction with terminal alkynes to produce pyridyl-alkynes, crucial intermediates for pharmaceuticals and materials. researchgate.net

Buchwald-Hartwig Amination: Reaction with amines to form 4-amino-3-ethoxypyridine derivatives.

These transformations rely on the oxidative addition of the C-Br bond to a low-valent metal center (typically Pd(0)), a fundamental step in the catalytic cycle. nih.gov

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful method for generating radical intermediates. princeton.eduresearchgate.net Aryl and heteroaryl halides are common precursors in these reactions. youtube.com Under irradiation with visible light, a photocatalyst (like an iridium or ruthenium complex) can be excited to a state where it can reduce the C-Br bond of 4-Bromo-3-ethoxypyridine. youtube.comyoutube.com This single-electron transfer generates a pyridyl radical, which can then participate in a variety of synthetic transformations that are difficult to achieve through traditional ionic pathways. This approach avoids the need for harsh reagents and high temperatures, aligning with the principles of green chemistry. Pyridine derivatives themselves can also be used to create modular photoredox systems with highly tunable reduction potentials. jiaolei.group

Table 3: Catalytic Systems for the Functionalization of 4-Bromo-3-ethoxypyridine

| Catalysis Type | Catalyst/System | Reaction Partner | Bond Formed | Reference Principle |

| Transition Metal (Suzuki) | Pd(PPh₃)₄, K₃PO₄ | Arylboronic Acid | C(sp²)-C(sp²) | Suzuki cross-coupling of aryl halides. researchgate.netmdpi.com |

| Transition Metal (Heck) | Pd(OAc)₂, P(o-tol)₃ | Styrene | C(sp²)-C(sp²) | Heck reaction with bromoarenes. |

| Transition Metal (Sonogashira) | PdCl₂(PPh₃)₂, CuI | Phenylacetylene | C(sp²)-C(sp) | Sonogashira coupling of heteroaryl halides. researchgate.net |

| Photoredox (Reduction) | Ir(ppy)₃, Amine | H-donor | C-H | Reductive dehalogenation of aryl halides. youtube.com |

| Photoredox (Arylation) | Ru(bpy)₃²⁺, Base | Arene | C(sp²)-C(sp²) | Radical arylation via single-electron transfer. |

Mechanochemical Synthesis Applications

Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, offers a sustainable alternative to traditional solvent-based synthesis. researchgate.net These solvent-free or low-solvent methods reduce waste and can sometimes provide access to products or reactivities not achievable in solution. rsc.orgrsc.org

Cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been successfully adapted to mechanochemical conditions. researchgate.net It is highly plausible that this compound could be effectively coupled with various partners, such as boronic acids, under ball-milling conditions. The reaction would typically involve grinding the solid reactants (the bromopyridine salt, a boronic acid, a solid base like K₂CO₃, and a palladium catalyst) in a milling jar. The mechanical energy facilitates mixing and activation, driving the reaction to completion without the need for bulk solvent. This approach is particularly advantageous for its reduced environmental impact, faster reaction times, and ease of product isolation.

Table 4: Comparison of Solution-Phase vs. Mechanochemical Suzuki Coupling

| Parameter | Traditional Solution-Phase | Hypothetical Mechanochemical |

| Solvent | Bulk organic solvent (e.g., Toluene, Dioxane) | None or minimal (Liquid-Assisted Grinding) |

| Energy Input | Thermal (heating/reflux) | Mechanical (milling/grinding) |

| Reaction Time | Hours to days | Minutes to hours |

| Workup | Liquid-liquid extraction, chromatography | Simple extraction of solid mixture |

| Environmental Impact | High solvent waste | Significantly lower waste |

Future Research Directions and Emerging Trends for 4 Bromo 3 Ethoxypyridine Hydrochloride

Development of More Efficient and Selective Synthetic Routes

While established methods for synthesizing substituted pyridines exist, the drive for greater efficiency, sustainability, and molecular diversity necessitates the exploration of new synthetic strategies. Future research in this area will likely focus on moving beyond traditional multi-step sequences to more streamlined and atom-economical approaches.

A significant emerging trend is the de novo synthesis of pyridine (B92270) rings through methods like C–H functionalization cascades. acs.org For instance, iron-catalyzed relay C–H functionalization strategies have been developed to construct complex pyridines from readily available oximes and alkenes, a method that could potentially be adapted to build the 3-ethoxypyridine (B173621) core directly. acs.org Another avenue involves the base-catalyzed isomerization of simple aryl halides, which can furnish substituted pyridines by proceeding through pyridyne intermediates, offering an alternative route to specific substitution patterns. researchgate.net

Furthermore, the development of one-pot procedures using novel catalytic systems is a key goal. A recent study demonstrated the synthesis of various pyridines using a magnetically separable nanocomposite catalyst (IRMOF-3/GO/CuFe2O4) under ultrasound irradiation, highlighting a move towards greener and more easily recoverable catalytic systems. nih.gov Applying such innovative, resource-efficient methods could significantly improve the synthesis of 4-bromo-3-ethoxypyridine (B90827) hydrochloride and its precursors.

Leveraging Advanced Catalytic Systems for Functionalization

The functionalization of the 4-Bromo-3-ethoxypyridine hydrochloride scaffold is paramount for exploring its potential. The bromine atom at the C4 position is a versatile handle for a wide array of transition-metal-catalyzed cross-coupling reactions, which have become powerful tools in organic synthesis. nih.govnobelprize.org

Palladium-catalyzed reactions such as the Suzuki-Miyaura (using organoboron reagents), Negishi (organozinc), Sonogashira (terminal alkynes), and Buchwald-Hartwig (amines and alcohols) couplings are particularly relevant. libretexts.orgmdpi.com These reactions would allow for the introduction of aryl, heteroaryl, alkynyl, and amino groups at the C4 position, rapidly generating a library of diverse derivatives. Studies on other 4-bromopyridine (B75155) systems have shown that palladium-catalyzed cross-coupling with aryltrialkoxysilanes or arylboronic acids can proceed in good yields, demonstrating the feasibility of this approach for creating sterically demanding biaryl structures. scilit.comnih.gov

Beyond the bromo-handle, direct C–H functionalization of the pyridine ring offers a powerful strategy for installing functional groups at other positions without pre-functionalization. beilstein-journals.org While the pyridine nitrogen can sometimes complicate catalysis, advanced systems using metals like ruthenium, rhodium, and iridium have been developed for site-selective C–H activation. nih.govmdpi.comnih.gov For example, ruthenium-catalyzed C-H arylation has been used to functionalize 2-phenylpyridine, showcasing the potential to modify the pyridine core at positions other than the brominated site. mdpi.com Future work could explore directing-group strategies or catalyst control to selectively functionalize the C2, C5, or C6 positions of the 4-bromo-3-ethoxypyridine ring, unlocking access to novel chemical space.

| Reaction Type | Catalyst System (Example) | Coupling Partner | Bond Formed | Key Advantage | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ / Base | Aryl/Vinyl Boronic Acid | C-C | High functional group tolerance, commercial availability of reagents. | libretexts.org |

| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | Terminal Alkyne | C-C (sp) | Direct introduction of alkynyl moieties. | nih.gov |

| Negishi Coupling | Palladium(0) complex | Organozinc reagent | C-C | High reactivity and functional group tolerance. | nobelprize.org |

| Buchwald-Hartwig Amination | Pd catalyst / Ligand | Amine / Amide | C-N | Direct formation of C-N bonds, crucial for many bioactive molecules. | nih.gov |

| Direct C-H Arylation | [RuCl₂(p-cymene)]₂ | Aryl Halide | C-C | Functionalizes the pyridine core without pre-installed handles. | mdpi.com |

Computational Design and High-Throughput Screening of Derivatives

Modern drug discovery and materials science are increasingly driven by computational methods. In silico techniques offer a rapid and cost-effective way to design and prioritize novel derivatives of this compound for synthesis and testing. nih.gov Given that pyridine scaffolds are common in kinase inhibitors, a major class of anticancer drugs, computational design could be particularly fruitful in this area. nih.govnih.gov

Methods such as Quantitative Structure-Activity Relationship (QSAR) studies, pharmacophore modeling, and molecular docking can be used to design new molecules with enhanced predicted activities. tandfonline.comsemanticscholar.org For example, researchers could model derivatives of 4-Bromo-3-ethoxypyridine at the ATP binding site of various protein kinases to predict binding affinity and guide synthetic efforts. acs.org Computational approaches have successfully proposed new chemical scaffolds for kinase inhibitors and have been used to redesign existing inhibitors to improve their efficacy. nih.gov

Once a library of virtual compounds is designed, high-throughput screening (HTS) provides the experimental platform for rapid evaluation. nih.gov HTS campaigns can assess the activity of thousands of compounds against a specific biological target, such as a particular enzyme or cell line. nih.govresearchgate.net A recent screen of a chemical library identified a 2,5-disubstituted pyridine as a potent antifungal agent, demonstrating how HTS can uncover novel bioactivities for pyridine-based compounds. nih.gov A synergistic approach, where computational design narrows down the possibilities and HTS validates the top candidates, represents a powerful paradigm for accelerating the discovery of new functional molecules derived from this compound.

| Technique | Description | Application to 4-Bromo-3-ethoxypyridine Derivatives | Reference |

|---|---|---|---|

| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target protein. | Simulate binding to targets like protein kinases to predict inhibitory potential. | tandfonline.comresearchgate.net |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups responsible for biological activity. | Build models based on known active compounds to design novel derivatives with similar properties. | semanticscholar.org |

| QSAR | (Quantitative Structure-Activity Relationship) Correlates chemical structure with biological activity. | Develop mathematical models to predict the activity of unsynthesized derivatives. | nih.gov |

| High-Throughput Screening (HTS) | Automated testing of large numbers of compounds for a specific activity. | Experimentally screen a library of derivatives against biological targets (e.g., enzymes, cells). | nih.govresearchgate.net |

Interdisciplinary Applications in Advanced Chemical Sciences

The potential applications of this compound and its derivatives are not limited to medicinal chemistry. The unique electronic and coordinating properties of the pyridine ring open doors to various interdisciplinary fields.

In materials science , functionalized pyridines are used as building blocks for advanced materials. They can act as ligands to construct metallosupramolecular architectures and are integral to functional materials with specific electronic or optical properties. nih.govnih.gov Derivatives could be explored for their potential in organic light-emitting diodes (OLEDs), sensors, or as components of metal-organic frameworks (MOFs).

In chemical biology , pyridine derivatives can be developed as molecular probes to study biological processes. The ability to functionalize the scaffold at multiple positions allows for the attachment of fluorescent tags or reactive groups, creating tools for imaging or activity-based protein profiling. acs.org

In agrochemical science , substituted pyridines are a known class of compounds used in pesticides and herbicides. chemimpex.comresearchgate.net The development of novel derivatives of this compound could lead to new agents for crop protection, an area of critical importance for global food security.

Finally, in chemical physics , the study of fundamental molecular properties, such as sublimation thermodynamics and crystal packing, can provide insights that are crucial for drug formulation and materials design. rsc.orgcolorado.edu Understanding these properties for a new class of pyridine derivatives would be a valuable contribution to the field.

Q & A

Q. What are the common synthetic routes for 4-bromo-3-ethoxypyridine hydrochloride in academic research?

- Methodological Answer : The synthesis typically involves bromination and alkoxylation of pyridine derivatives. For example, 3-hydroxypyridine can be brominated at the 4-position using reagents like PBr₃ or NBS, followed by ethoxylation via nucleophilic substitution with ethyl bromide or tosylate under basic conditions (e.g., NaH or K₂CO₃). The hydrochloride salt is then formed by treating the free base with HCl gas or concentrated HCl in a non-aqueous solvent . Key Considerations :

- Control reaction temperature to avoid over-bromination.

- Use anhydrous conditions to prevent hydrolysis of intermediates.

Q. How can researchers purify this compound, and what purity thresholds are acceptable for downstream applications?

- Methodological Answer : Recrystallization from ethanol/water mixtures or acetonitrile is commonly employed. Purity >98% (verified by HPLC) is critical for reproducibility in catalytic or medicinal chemistry studies. Evidence from similar bromopyridines (e.g., 4-bromopyridine hydrochloride) shows that recrystallized products achieve >98% purity, as confirmed by melting point consistency (e.g., ~270°C decomposition) and NMR spectral clarity .

Q. What spectroscopic methods are used to characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Ethoxy protons appear as a triplet (~1.3 ppm) and quartet (~4.0 ppm), while aromatic protons resonate between 7.0–8.5 ppm.

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 232.0 (C₇H₈BrNO⁺) and [M-Cl]⁺ at m/z 196.0.

- XRD : Single-crystal X-ray diffraction confirms the planar pyridine ring and spatial arrangement of substituents, as seen in structurally analogous compounds like 4-ethoxypyridine-3-carboxylic acid hydrochloride .

Advanced Research Questions

Q. How do steric and electronic effects of the ethoxy and bromo substituents influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The ethoxy group’s electron-donating resonance effect activates the pyridine ring for electrophilic substitution but may sterically hinder coupling at the 3-position. Bromine at the 4-position facilitates oxidative addition with Pd catalysts. For example, in Suzuki reactions, optimal yields (>75%) are achieved using Pd(PPh₃)₄, K₂CO₃, and arylboronic acids in refluxing THF. Competitive debromination can occur if catalyst loading exceeds 5 mol% .

Q. What strategies mitigate decomposition of this compound under acidic or oxidative conditions?

- Methodological Answer :

- Stabilization : Store the compound at -20°C under inert gas (N₂/Ar) to prevent hydrolysis of the ethoxy group.

- Reaction Design : Use buffered conditions (pH 6–7) for aqueous-phase reactions. For example, coupling reactions in biphasic systems (water/dichloromethane) with phase-transfer catalysts reduce acid exposure .